molecular formula C20H28Cl4Ru2 B126355 Dichloro(p-cymene)ruthenium(II) dimer CAS No. 52462-29-0

Dichloro(p-cymene)ruthenium(II) dimer

Cat. No.: B126355
CAS No.: 52462-29-0
M. Wt: 612.4 g/mol
InChI Key: LAXRNWSASWOFOT-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It is known to be a catalyst in various chemical reactions .

Mode of Action

Dichloro(p-cymene)ruthenium(II) dimer is a saturated 18-electron complex . It reacts with Lewis bases to give monometallic adducts . This reaction can be represented as follows:

[(cymene)RuCl2]2+2PPh3→2(cymene)RuCl2(PPh3)[ (cymene)RuCl_2]_2 + 2 PPh_3 → 2 (cymene)RuCl_2 (PPh_3) [(cymene)RuCl2​]2​+2PPh3​→2(cymene)RuCl2​(PPh3​)

The resulting monomers adopt pseudo-octahedral piano-stool structures .

Biochemical Pathways

It is known to be used as a starting material for the synthesis of organometallic complexes .

Pharmacokinetics

It is worth noting that the compound is insoluble in water , which could impact its bioavailability.

Result of Action

It is known to be used as a catalyst in various chemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to decompose at high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(p-cymene)ruthenium(II) dimer can be synthesized by reacting ruthenium trichloride hydrate with p-cymene in the presence of a reducing agent such as ethanol. The reaction typically occurs under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions

Dichloro(p-cymene)ruthenium(II) dimer undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various ruthenium complexes with different ligands, which are used in catalysis and organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloro(p-cymene)ruthenium(II) dimer is unique due to its stability, ease of synthesis, and versatility in catalysis. The p-cymene ligand provides a unique steric and electronic environment that enhances its catalytic properties compared to other ruthenium complexes .

Properties

IUPAC Name

dichlororuthenium;1-methyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H14.4ClH.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXRNWSASWOFOT-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.Cl[Ru]Cl.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl4Ru2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52462-29-0
Record name Bis(dichloro(η6-p-cymene)ruthenium)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52462-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrachlorobis(4-cymene)diruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ruthenium, di-.mu.-chlorodichlorobis[(1,2,3,4,5,6-.eta.)-1-methyl-4-(1-methylethyl)benzene]di
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dichloro(p-cymene)ruthenium(II) dimer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro(p-cymene)ruthenium(II) dimer
Reactant of Route 2
Reactant of Route 2
Dichloro(p-cymene)ruthenium(II) dimer
Reactant of Route 3
Dichloro(p-cymene)ruthenium(II) dimer
Reactant of Route 4
Dichloro(p-cymene)ruthenium(II) dimer
Reactant of Route 5
Dichloro(p-cymene)ruthenium(II) dimer
Reactant of Route 6
Dichloro(p-cymene)ruthenium(II) dimer
Customer
Q & A

Q1: What are the common applications of Dichloro(p-cymene)ruthenium(II) dimer in chemical synthesis?

A1: this compound serves as a versatile starting material for synthesizing various organometallic compounds, particularly those containing ruthenium. It acts as a precursor for generating catalytically active ruthenium species in various reactions. For example, it is used in the synthesis of:

  • Thiolato-bridged arene ruthenium complexes: The dimer reacts with thiols to form dinuclear complexes, as highlighted in a study on optimizing the synthesis of these complexes using density functional theory (DFT) calculations to understand the reaction mechanisms. []
  • Heteroleptic polypyridyl ruthenium(II) dyes: Researchers utilized the dimer to create novel dyes for dye-sensitized solar cells (DSSCs) by reacting it with specifically designed bipyridyl donor-antenna ligands. []
  • Ruthenium complexes immobilized on carbon nitride nanotubes: The dimer can be anchored onto modified graphitic carbon nitride nanotubes for photocatalytic applications, specifically demonstrated in the degradation of tetracycline antibiotics. []

Q2: How does the structure of this compound influence its reactivity?

A2: The dimer exists as a chlorido-bridged structure with each ruthenium atom coordinated to a p-cymene ligand and two bridging chloride ions. This structure facilitates the dissociation of the chloride bridges, creating vacant coordination sites on the ruthenium atoms. These vacant sites can then be occupied by other ligands, enabling the complex to participate in various reactions. For example, the chloride bridges are readily replaced by thiolate ligands in the formation of dinuclear thiolato-bridged complexes. []

Q3: What are the advantages of using this compound in catalytic applications?

A3: this compound exhibits several advantageous features that make it suitable for catalytic applications:

    Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?

    A4: Researchers utilize a combination of analytical techniques to characterize this compound and the resulting complexes synthesized from it. These techniques include:

    • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides structural information by analyzing the magnetic properties of atomic nuclei. Both 1H NMR and 13C NMR are commonly used to identify and characterize the organic ligands within the complexes. [, ]
    • Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions, enabling the determination of molecular weight and providing insights into the elemental composition of the complex. [, ]
    • Infrared (IR) Spectroscopy: This technique identifies functional groups and chemical bonds present in the compound by analyzing the absorption of infrared radiation. []
    • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) within the compound, confirming its purity and elemental ratios. [, ]
    • X-ray diffraction analysis: This technique provides a three-dimensional structural characterization of single crystals, revealing the spatial arrangement of atoms and bond lengths within the complex. []

    Q5: Are there any known challenges or limitations associated with using this compound?

    A5: While this compound offers various advantages, there are some limitations to consider:

      Q6: How is computational chemistry used in research related to this compound?

      A6: Computational chemistry plays a significant role in understanding the reactivity and properties of this compound and its derivatives. For example, density functional theory (DFT) calculations were employed to investigate the reaction mechanisms involved in forming thiolato-bridged arene ruthenium complexes from the dimer. [] These calculations provided valuable insights into the different reaction pathways and helped optimize the synthesis of desired complexes.

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.